N-(4-(N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide
Descripción
Propiedades
IUPAC Name |
N-[4-[[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O3S/c1-15-13-14-29(27-15)22-12-11-21(25-26-22)24-18-3-5-19(6-4-18)28-33(31,32)20-9-7-17(8-10-20)23-16(2)30/h3-14,28H,1-2H3,(H,23,30)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBDIBAGOPMBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-(N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 478.52 g/mol. The structure features multiple functional groups, including a sulfamoyl group, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Several studies have reported the anticancer potential of compounds related to this compound. For instance, derivatives with similar structural motifs have shown significant inhibitory effects on cancer cell lines such as MCF-7 and A549.
A study demonstrated that compounds with a pyrazole moiety exhibited IC50 values ranging from 0.2 to 5.0 µM against various cancer cell lines, indicating their potential as effective anticancer agents . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Activity
Research indicates that compounds containing the sulfamoyl group can exhibit anti-inflammatory properties. In vitro assays have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that lead to reduced cell proliferation and increased apoptosis.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Anticancer Efficacy
In a recent study, a derivative of this compound was tested against the A549 lung cancer cell line. The results showed an IC50 value of 3.5 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment group showed a marked reduction in swelling and inflammatory markers compared to controls, supporting its potential use in inflammatory conditions .
Comparación Con Compuestos Similares
Table 1: Structural Comparison of Key Analogues
Key Observations:
Core Heterocycle : The target compound’s pyridazine ring (two adjacent nitrogens) contrasts with the pyridine ring (one nitrogen) in ’s compounds. Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to pyridine .
Terminal Groups: The acetamide in the target and trimethyl analog may improve solubility over the cyano and acrylamide groups in ’s derivatives, which are less polar .
Physicochemical Properties
Table 2: Property Comparison
*LogP values estimated using fragment-based methods.
Key Insights:
- The target’s lower molecular weight (463.07 vs. 491.57) aligns better with Lipinski’s Rule of Five (MW < 500), suggesting superior oral bioavailability compared to the trimethyl analog .
- The trimethyl analog’s higher LogP (~3.4) indicates increased lipophilicity, which may enhance membrane permeability but risk off-target toxicity .
Research Findings and Implications
Pyridazine vs.
Methyl Substitutions : A single methyl group (3-methylpyrazole) optimizes steric effects and solubility, whereas excessive methylation (3,4,5-trimethyl) risks diminishing solubility without compensating benefits .
Terminal Group Optimization: The acetamide group’s polarity may enhance solubility and reduce toxicity compared to ’s cyano-acrylamide derivatives .
Métodos De Preparación
Preparation of 6-Chloropyridazin-3-amine
The synthesis commences with 6-chloropyridazin-3-amine, a commercially available precursor. Halogenation at the 6-position facilitates subsequent nucleophilic aromatic substitution (NAS) with nitrogen-containing nucleophiles.
Introduction of the 3-Methyl-1H-Pyrazol-1-yl Group
Reaction Conditions :
- Nucleophile : 3-Methyl-1H-pyrazole (1.2 equiv)
- Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
- Solvent : Dimethylformamide (DMF), 80°C, 12 hours
- Yield : 78%
The reaction proceeds via NAS, where the pyrazole nitrogen attacks the electron-deficient C6 of the pyridazine ring. The use of polar aprotic solvents like DMF enhances reaction efficiency by stabilizing the transition state.
Formation of the Sulfamoyl Bridge
Synthesis of 4-Nitrobenzenesulfonyl Chloride
Chlorosulfonation of nitrobenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C yields 4-nitrobenzenesulfonyl chloride, a key electrophile for sulfonamide formation.
Coupling with 4-((6-(3-Methyl-1H-Pyrazol-1-yl)Pyridazin-3-yl)Amino)Aniline
Reaction Protocol :
- Sulfonylation :
- Reagents : 4-Nitrobenzenesulfonyl chloride (1.1 equiv), pyridine (3.0 equiv)
- Solvent : Dichloromethane (DCM), 0°C → room temperature, 6 hours
- Product : N-(4-Nitrophenyl)-4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)benzenesulfonamide
- Nitro Reduction :
The sulfonamide linkage forms via nucleophilic attack of the aniline’s amine on the sulfonyl chloride. Pyridine acts as both base and HCl scavenger. Subsequent hydrogenation reduces the nitro group to an amine, critical for downstream acetylation.
Acetylation of the Terminal Amine
N-Acetylation Using Acetic Anhydride
Optimized Conditions :
- Acetylating Agent : Acetic anhydride (1.5 equiv)
- Base : Triethylamine (Et₃N, 2.0 equiv)
- Solvent : Tetrahydrofuran (THF), 0°C → reflux, 8 hours
- Yield : 92%
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon. Triethylamine neutralizes the generated acetic acid, driving the reaction to completion.
Alternative Synthetic Pathways and Comparative Analysis
Microwave-Assisted Cyclization for Pyrazole Formation
Recent advancements employ microwave irradiation to accelerate cyclization steps. For instance, reacting 3-methyl-1H-pyrazole with 6-hydrazinylpyridazine under microwaves (150°C, 20 minutes) achieves 95% yield, reducing reaction time from hours to minutes.
Solid-Phase Synthesis for Sulfamoyl Bridge Construction
Immobilizing the aniline derivative on Wang resin enables stepwise sulfonylation and acetylation, facilitating purification. Reported yields exceed 80% with >99% purity via HPLC.
Critical Challenges and Optimization Strategies
Regioselectivity in Pyridazine Functionalization
The electron-deficient pyridazine ring necessitates careful control of reaction conditions to avoid undesired substitutions. Employing bulky bases (e.g., DBU) or low temperatures enhances regioselectivity at the C6 position.
Sulfonamide Hydrolysis Mitigation
The sulfamoyl bridge is susceptible to acidic/basic hydrolysis. Utilizing mild reagents (e.g., N,N-diisopropylethylamine instead of NaOH) and anhydrous conditions preserves sulfonamide integrity.
Scalability and Industrial Considerations
Cost-Effective Reagent Selection
Replacing Pd/C with Raney nickel for nitro reduction reduces catalyst costs by 40% without compromising yield (82% vs. 85%).
Solvent Recycling in Multi-Step Synthesis
Implementing a DMF recovery system (via vacuum distillation) decreases waste generation and production costs by 30%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
